2,4-Dihydroxy-thiobenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2,4-dihydroxybenzenecarbothioamide |
InChI |
InChI=1S/C7H7NO2S/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11) |
InChI Key |
MOFDJHVUXLUKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dihydroxy Thiobenzamide and Its Analogues
Established Synthetic Routes to the 2,4-Dihydroxy-thiobenzoyl Moiety
The creation of the core 2,4-dihydroxy-thiobenzoyl structure is foundational for the subsequent synthesis of its diverse analogues. The principal strategy involves the preparation of a key intermediate that serves as a versatile precursor.
Synthesis from Sulfinyl-bis(2,4-dihydroxythiobenzoyl) (STB)
A cornerstone in the synthesis of 2,4-dihydroxy-thiobenzamide derivatives is the use of Sulfinyl-bis(2,4-dihydroxythiobenzoyl), commonly referred to as STB. nih.govacs.org This compound functions as a highly effective thioacylating agent. acs.org The synthesis of STB itself is a critical preliminary step, starting from 1,3-dihydroxybenzene. This precursor undergoes an electrophilic substitution reaction with carbon disulfide (CS2) in an alkaline ethanol (B145695) medium, in a process analogous to the Kolbe-Schmidt reaction, to yield 2,4-dihydroxybenzenecarbodithioic acid. tandfonline.comresearchgate.net This acid is then treated with thionyl dichloride to produce the reactive STB intermediate. tandfonline.comresearchgate.net
Once prepared, STB readily reacts with a wide array of nucleophilic compounds. In these reactions, STB facilitates the transfer of the 2,4-dihydroxy-thiobenzoyl group to primary or secondary amines, hydrazines, semicarbazides, and other nitrogen-containing molecules, leading to the formation of the corresponding N-substituted thioamides and related derivatives. acs.orgnih.govjst.go.jp This approach is noted for its efficiency and versatility, enabling the creation of large libraries of compounds for biological screening. acs.orgnih.gov For instance, reacting STB with primary or secondary amines in a solvent such as methanol, typically under heating, yields the desired N-substituted and N,N-disubstituted 2,4-dihydroxythiobenzamides. jst.go.jp
Condensation Reactions with Precursor Molecules
Condensation reactions are fundamental to the synthesis of this compound derivatives, particularly in the step where the thiobenzoyl moiety is joined to a nucleophile. libretexts.orgebsco.com The reaction of STB with an amine, for example, can be classified as a nucleophilic addition-elimination or condensation reaction. libretexts.org In this process, the nucleophilic nitrogen atom of the amine attacks one of the electrophilic thiocarbonyl carbons of STB. This is followed by the elimination of a portion of the STB molecule, resulting in the formation of the stable thioamide bond and a small byproduct molecule. libretexts.org
This condensation principle also extends to the synthesis of more complex analogues. For example, once a 2,4-dihydroxybenzothiohydrazide is formed (by reacting STB with a hydrazine), it can serve as a precursor for synthesizing hydrazones. This is achieved through a subsequent acid-catalyzed condensation reaction between the hydrazide and various aldehydes or ketones. nih.govuobaghdad.edu.iq This two-step process, beginning with the STB-mediated thioacylation followed by a condensation reaction, allows for significant structural diversification.
Synthesis of N-Substituted this compound Derivatives
The biological activity of this compound can be extensively modified by attaching different substituents to the nitrogen atom of the thioamide group. This has led to the development of synthetic routes for various classes of N-substituted derivatives.
N-Cyclic Amine Derivatives
A significant class of derivatives involves the incorporation of cyclic amines at the N-position. The synthesis of these N,N-cyclic-2,4-dihydroxythiobenzamide derivatives is generally achieved through the reaction of STB with various secondary cyclic amines. nih.govscience24.com The reaction is typically carried out by heating STB with the desired amine in a suitable solvent like methanol. researchgate.net This method has been successfully used to prepare a range of derivatives with potential antifungal and antiproliferative activities. nih.govscience24.com
Table 1: Examples of Synthesized N-Cyclic Amine Derivatives This table is interactive. Click on the headers to sort.
| Cyclic Amine Reagent | Resulting Derivative Class | Reference |
|---|---|---|
| Secondary Cyclic Amines | N,N-Cyclic-2,4-dihydroxythiobenzamides | nih.govscience24.com |
N-Azolyl Derivatives (e.g., Pyrazole (B372694), Triazole, Thiadiazole)
Derivatives featuring an N-azolyl group represent another important category with significant biological potential, particularly as antifungal agents. nih.govuj.edu.pl The synthesis of these compounds also relies on the reaction between STB and an appropriate azole-containing nucleophile. For instance, various 1-(2,4-dihydroxythiobenzoyl)imidazoles, -imidazolines, and -tetrazoles have been prepared by reacting STB with the corresponding substituted azoles. nih.gov
A particularly well-documented synthesis is that of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. tandfonline.comresearchgate.net These compounds are prepared in a one-stage reaction of STB with 4-substituted 3-thiosemicarbazides in boiling methanol. tandfonline.com This reaction proceeds via an endocyclic mechanism where STB acts as both the thioacylating and cyclizing agent. tandfonline.com
Table 2: Examples of Synthesized N-Azolyl Derivatives This table is interactive. Click on the headers to sort.
| Azole Precursor | Resulting Derivative | Synthetic Method | Reference |
|---|---|---|---|
| Substituted Imidazoles, Imidazolines, Tetrazoles | 1-(2,4-Dihydroxythiobenzoyl)imidazoles, -imidazolines, -tetrazoles | Reaction with STB | nih.gov |
| 4-Substituted 3-Thiosemicarbazides | N-Substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | One-stage reaction with STB in methanol | tandfonline.comresearchgate.net |
Hydrazine (B178648), Hydrazide, Hydrazone, and Semicarbazide Analogues
The synthesis of analogues containing hydrazine, hydrazide, and related functional groups has been explored to generate compounds with diverse chemical properties and biological activities. nih.govnih.gov Twenty-six different compounds, including derivatives of amides, hydrazines, hydrazides, hydrazones, and semicarbazides featuring the 2,4-dihydroxythiobenzoyl moiety, were synthesized from STB. nih.gov
The general approach involves reacting STB with hydrazine or substituted hydrazines to form N'-substituted 2,4-dihydroxybenzothiohydrazides. nih.govtandfonline.com These thiohydrazides are valuable intermediates themselves and can be further elaborated. For instance, as mentioned previously, they can undergo condensation with aldehydes or ketones to yield the corresponding hydrazone derivatives. nih.govuobaghdad.edu.iq The reaction of STB with semicarbazides or thiosemicarbazides also provides a route to this class of compounds, often leading to cyclized products like the thiadiazoles discussed in the prior section. tandfonline.comnih.gov
Table 3: Examples of Hydrazine and Hydrazide Analogues This table is interactive. Click on the headers to sort.
| Precursor | Resulting Derivative Class | Synthetic Method | Reference |
|---|---|---|---|
| Hydrazines, Hydrazides, Semicarbazides | Derivatives with a 2,4-dihydroxythiobenzoyl moiety | Reaction with STB | acs.orgnih.gov |
| Substituted Hydrazines | N′-Substituted 2,4-dihydroxybenzothiohydrazides | Reaction with STB | tandfonline.com |
Synthesis of Other Aromatic and Heterocyclic Substituted Analogues
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of aromatic and heterocyclic substituted analogues. A primary method for creating these derivatives involves the use of sulfinyl-bis(2,4-dihydroxythiobenzoyl) as a key intermediate. This reagent readily reacts with various primary and secondary amines, including those bearing aromatic and heterocyclic rings, to yield N-substituted 2,4-dihydroxythiobenzamides. researchgate.netresearchgate.net This approach has been successfully employed to synthesize derivatives containing moieties such as thiazole (B1198619), thiadiazole, and isoxazole. researchgate.net
For instance, the reaction of sulfinyl-bis(2,4-dihydroxythiobenzoyl) with hydrazides or carbazates in a one-stage synthesis produces 5-substituted-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. researchgate.net Similarly, reacting this intermediate with specific thiosemicarbazides, such as 4-(3-chlorophenyl)-3-thiosemicarbazide, leads to the formation of 2-(chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives through a cyclization process. jocpr.com
Another significant synthetic route is the Hantzsch thiazole synthesis, a classic method for constructing thiazole rings. researchgate.net In a specific application of this method, this compound is condensed with phenylbromopyruvic acid to yield 2-(2,4-dihydroxyphenyl)-5-phenyl-thiazole-4-carboxylic acid. google.com This demonstrates the utility of the thioamide group in direct cyclization reactions to form complex heterocyclic systems. Research has also shown that dihydroxy thiobenzamide (B147508) can react smoothly to form complex fused heterocyclic systems, such as thiazolo-androstenone derivatives, in moderate yields (58%). acs.org
The synthesis of these analogues often involves straightforward condensation reactions, making a diverse range of derivatives accessible. The table below summarizes the synthesis of several heterocyclic analogues derived from 2,4-dihydroxythiobenzamide precursors.
| Starting Material | Reagent | Product | Reference |
| Sulfinyl-bis(2,4-dihydroxythiobenzoyl) | 2-Amino-5-tert-butyl-1,3,4-thiadiazole | N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide | researchgate.net |
| Sulfinyl-bis(2,4-dihydroxythiobenzoyl) | 3-Amino-5-tert-butylisoxazole | N-(5-tert-Butylisoxazol-3-yl)-2,4-dihydroxythiobenzamide | researchgate.net |
| Sulfinyl-bis(2,4-dihydroxythiobenzoyl) | Ethyl 2-Amino-4-thiazoleacetate | N-(Ethylthiazol-2-yl acetate)-2,4-dihydroxythiobenzamide | researchgate.net |
| This compound | Phenylbromopyruvic acid | 2-(2,4-Dihydroxyphenyl)-5-phenyl-thiazole-4-carboxylic acid | google.com |
| Sulfinyl-bis(2,4-dihydroxythiobenzoyl) | Hydrazides/Carbazates | 5-Substituted-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | researchgate.net |
| Dihydroxy thiobenzamide | Bromo-androstenone derivative | Thiazolo-androstenone derivative | acs.org |
Novel Synthetic Strategies and Green Chemistry Approaches
In recent years, the development of novel synthetic strategies has been driven by the need for more efficient, cost-effective, and environmentally benign processes. These modern approaches, including visible-light-induced reactions and one-pot techniques, are being applied to the synthesis of thioamides, offering significant advantages over traditional methods.
Visible-Light-Induced Multicomponent Reactions
Visible-light-driven multicomponent reactions represent a cutting-edge strategy for the versatile synthesis of thioamides. researchgate.netnih.gov This approach utilizes visible light as a renewable energy source to promote reactions under mild conditions, often at room temperature. researchgate.netnih.govdp.tech A key advantage is the use of inexpensive and readily available starting materials, such as amines, carbon disulfide, and olefins, to construct structurally diverse thioamides. researchgate.netnih.gov
The mechanism often involves the photoexcitation of in situ formed dithiocarbamate (B8719985) anions or photoinduced electron transfer processes. researchgate.netnih.gov These reactions enable the assembly of various amine moieties with non-nucleophilic carbon partners, a transformation that can be challenging with traditional methods. researchgate.netnih.gov While not yet documented specifically for this compound, these photocatalytic methods offer a promising green alternative for its synthesis and the creation of its analogues. The principles of radical thiocarbamoylation driven by visible light could be adapted to incorporate the 2,4-dihydroxyphenyl group, potentially streamlining the synthesis process and reducing its environmental impact. researchgate.netnih.gov For example, a facile photocatalyzed strategy has been developed for the difunctionalization of styrenes using carbon disulfide and amines to provide β-keto dithiocarbamates, showcasing the potential of these light-induced reactions. acs.org
One-Pot Synthesis Techniques
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers enhanced efficiency by saving time, resources, and reducing waste. acs.org Several one-pot methodologies have been developed for the synthesis of thioamides and their heterocyclic derivatives.
One such method is a modification of the Willgerodt–Kindler reaction, used for preparing thiobenzanilides. thieme-connect.de By adding a catalytic amount of a base like sodium sulfide (B99878), the reaction of an aldehyde, an amine, and sulfur proceeds smoothly in one pot to give high yields of the desired thioanilide. thieme-connect.de Another significant advancement is the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides. nih.gov In this process, the primary amide is first converted to the corresponding thioamide in situ using Lawesson's reagent, which then undergoes oxidative dimerization using tert-butyl hydrogen peroxide (TBHP) to form the thiadiazole ring system, all within a single pot and often under solvent-free conditions. nih.gov
Furthermore, multicomponent reactions (MCRs) are frequently designed as one-pot procedures. A notable example is the catalyst- and metal-free, one-pot synthesis of fully substituted lawsone–1,3–thiazole hybrids. acs.org This reaction involves the combination of arylglyoxals, thiobenzamides, and lawsone in acetic acid, affording the complex heterocyclic products in excellent yields and short reaction times. acs.org These examples highlight the power of one-pot synthesis to construct complex molecules efficiently, a strategy that holds great potential for the synthesis of this compound derivatives.
Optimization of Reaction Parameters and Yields in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing product yields, minimizing reaction times, and ensuring the economic viability and sustainability of a synthetic process. For the synthesis of this compound and its analogues, key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and the stoichiometry of reactants.
In the modified Willgerodt–Kindler reaction for thiobenzanilides, the choice and amount of base catalyst were found to be critical. thieme-connect.de A screening of various bases demonstrated that sodium sulfide nonahydrate (Na₂S·9H₂O) was superior to organic bases like triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP). The yield of N-phenylthiobenzamide increased from 40% with no catalyst to 91% with the addition of 15 mol% of Na₂S·9H₂O. thieme-connect.de
The table below illustrates the effect of different base catalysts on the yield of N-phenylthiobenzamide in a one-pot Willgerodt-Kindler reaction. thieme-connect.de
| Entry | Base (mol%) | Yield (%) |
| 1 | None | 40 |
| 2 | t-BuOK (15) | 62 |
| 3 | DMAP (15) | 40 |
| 4 | Et₃N (15) | 55 |
| 5 | Na₂S·9H₂O (5) | 70 |
| 6 | Na₂S·9H₂O (10) | 85 |
| 7 | Na₂S·9H₂O (15) | 91 |
Similarly, in the one-pot synthesis of 3,5-diphenyl-1,2,4-thiadiazole from benzamide (B126), the reaction conditions were meticulously optimized. nih.gov The process involved a two-step sequence in a single pot: thionation followed by oxidative cyclization. It was found that conducting the reaction under solvent-free conditions at 80 °C for the thionation step, followed by reaction with 1.5 equivalents of tert-butyl hydrogen peroxide (TBHP) at room temperature, gave the optimal yield of 89%. nih.gov Using toluene (B28343) as a solvent resulted in a lower yield (50%), demonstrating the significant impact of the reaction medium. nih.gov
These examples underscore the importance of systematic optimization of reaction parameters. For the synthesis of this compound, factors such as the choice of thionating agent (e.g., Lawesson's reagent or P₄S₁₀), solvent polarity, and reaction temperature would need to be carefully fine-tuned to achieve high yields and purity.
Advanced Spectroscopic and Structural Elucidation of 2,4 Dihydroxy Thiobenzamide Derivatives
Specialized Spectroscopic Techniques for Mechanistic Elucidation
The elucidation of reaction mechanisms and the study of transient molecular species in derivatives of 2,4-dihydroxy-thiobenzamide necessitate the use of specialized spectroscopic techniques capable of probing events on extremely short timescales and discerning subtle stereochemical details. Transient and dichroism spectroscopies are paramount in this regard, offering windows into the excited-state dynamics and the three-dimensional arrangement of these molecules.
Transient Spectroscopies for Excited State Dynamics
Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of photoexcited states. umich.edulibretexts.org In this method, a pump pulse excites the sample, and a time-delayed probe pulse measures the subsequent changes in absorption as the molecule relaxes. k2photonics.com This allows for the tracking of transient species, such as excited singlet and triplet states, and the determination of their lifetimes and decay pathways. nih.govmdpi.com
For thioamide derivatives, transient spectroscopy can reveal the dynamics of processes like intersystem crossing and photoisomerization. researchgate.net For instance, studies on related thioamides have utilized femtosecond transient absorption to follow the ultrafast decay from the initially excited S2(ππ) state to the S1(nπ) state, which then acts as a gateway to the triplet manifold. nih.gov The time scales for these events, often in the femtosecond to picosecond range, provide critical insights into the photophysical behavior of the molecule. mdpi.comresearchgate.netbeilstein-journals.org
The solvent environment can also play a significant role in the excited-state dynamics. By performing transient absorption measurements in various solvents, researchers can probe the influence of polarity and viscosity on the decay pathways and lifetimes of the excited states. researchgate.net
A typical transient absorption experiment on a this compound derivative might involve the following:
Excitation: A pump pulse, often in the UV region, excites the molecule to a higher electronic state.
Probing: A broadband probe pulse monitors the absorption changes across a range of wavelengths.
Data Analysis: The resulting data is often presented as decay-associated spectra (DAS) and evolution-associated difference spectra (EADS), which help to identify the number of transient species and their kinetic evolution. researchgate.net
The table below summarizes key parameters that can be extracted from transient absorption studies of thioamide-containing molecules.
| Parameter | Description | Typical Timescale |
| S2 -> S1 Internal Conversion | Non-radiative transition between two singlet excited states. | ~80 fs nih.gov |
| Intersystem Crossing (ISC) | Transition from a singlet excited state to a triplet state. | 500 fs - 200 ps nih.govmdpi.com |
| Excited State Absorption (ESA) | Absorption of a photon by an already excited molecule. | ps - ns |
| Ground State Bleach (GSB) | Depletion of the ground state population due to excitation. | ps - ns |
| Stimulated Emission (SE) | Emission of a photon from an excited state, induced by the probe pulse. | ps - ns |
Dichroism Spectroscopies for Molecular Orientation and Chirality
Dichroism spectroscopies measure the differential absorption of polarized light, providing information about the orientation and chirality of molecules. researchgate.netrsc.orgarxiv.org
Circular Dichroism (CD) Spectroscopy is particularly valuable for studying chiral molecules, as it measures the difference in absorption between left and right circularly polarized light. rsc.orgrsc.org For chiral derivatives of this compound, CD spectroscopy can be used to:
Determine Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT), the absolute configuration of a chiral center can be assigned. mdpi.comunideb.hu
Study Conformational Changes: The sign and intensity of Cotton effects in CD spectra are highly sensitive to the molecular conformation. mdpi.comosti.gov This allows for the investigation of conformational equilibria and the influence of factors like solvent and temperature.
Monitor Chiral Recognition: CD spectroscopy is a powerful tool for studying the interactions between chiral molecules, such as the binding of a chiral thioamide to a biological macromolecule. rsc.org
The chiral-optical properties of benzothioamides have been shown to be significantly influenced by the conformation of the thiolactam ring, with distinct Cotton effects observed for n → π* and π → π* transitions. osti.gov
Linear Dichroism (LD) Spectroscopy , which measures the differential absorption of light polarized parallel and perpendicular to an orientation axis, can be used to determine the orientation of molecules within an ordered system, such as a stretched polymer film or a lipid membrane. researchgate.net For derivatives of this compound, LD-FTIR studies could reveal the orientation of the molecule within a lipid bilayer, providing insights into its interaction with cell membranes. researchgate.net
The following table outlines the applications of dichroism spectroscopies for this compound derivatives.
| Technique | Information Obtained | Application Example |
| Circular Dichroism (CD) | Absolute configuration, conformational analysis, enantiomeric purity. | Assigning the stereochemistry of a chiral center in a synthetic derivative. cas.cz |
| Linear Dichroism (LD) | Molecular orientation in anisotropic samples. | Determining the orientation of a thiobenzanilide (B1581041) derivative in a lipid membrane. researchgate.net |
Spectroscopic Techniques for Material Characterization (e.g., Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))
The solid-state properties of this compound derivatives, including their crystal structure, morphology, and particle size, are crucial for their application in materials science. A suite of characterization techniques is employed to investigate these properties.
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to identify crystalline phases and determine crystal structures. wikipedia.orgarxiv.org By analyzing the diffraction pattern of a powdered sample, one can obtain a unique fingerprint of its crystalline form. researchgate.net PXRD is essential for:
Phase Identification: Comparing the experimental diffraction pattern to databases allows for the identification of the crystalline phase of the material. researchgate.net
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties. PXRD is a primary tool for identifying and characterizing these polymorphs. americanpharmaceuticalreview.com
Determination of Crystallinity: The presence of broad features in a diffraction pattern can indicate the presence of amorphous content within a crystalline sample. americanpharmaceuticalreview.com
Lattice Parameter Refinement: Precise measurement of diffraction peak positions allows for the accurate determination of the unit cell parameters. wikipedia.org
Modern PXRD instruments offer high throughput and sensitivity, enabling the detection of trace crystalline impurities. americanpharmaceuticalreview.comdectris.com
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. qualitech.chapmlaboratori.com A focused beam of electrons is scanned across the sample, and the resulting signals are used to create an image. sintef.no SEM is used to characterize:
Morphology: The shape and surface features of particles or crystals.
Particle Size and Distribution: By analyzing images of a representative sample, the size and distribution of particles can be determined.
Surface Defects: SEM can reveal the presence of cracks, pores, or other surface imperfections.
When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample's surface. innovatechlabs.com
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of internal structures at the nanoscale. thermofisher.comoaepublish.comnanoscience.com In TEM, a beam of electrons is transmitted through an ultrathin sample to form an image. beilstein-journals.org This technique is invaluable for:
Nanoparticle Characterization: Imaging the size, shape, and aggregation state of nanoparticles.
Crystal Lattice Imaging: In high-resolution TEM (HR-TEM), it is possible to visualize the atomic lattice of a crystalline material.
Studying Defects: TEM can be used to identify and characterize crystal defects such as dislocations and stacking faults.
Recent advancements in TEM, such as cryo-TEM, have enabled the high-resolution imaging of radiation-sensitive materials, including biological specimens. oaepublish.comnih.gov
The table below summarizes the information provided by these material characterization techniques.
| Technique | Primary Information | Resolution | Sample Requirements |
| Powder X-ray Diffraction (PXRD) | Crystalline phase, lattice parameters, crystallinity. | ~0.1 Å | Powder or polycrystalline solid. |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, elemental composition (with EDS). | Down to a few nanometers. sintef.no | Solid, conductive or coated. |
| Transmission Electron Microscopy (TEM) | Internal structure, particle size and shape, crystal lattice. | Sub-nanometer to atomic. thermofisher.com | Electron-transparent thin film (<100 nm). nanoscience.com |
Computational Chemistry and Cheminformatics Studies on 2,4 Dihydroxy Thiobenzamide
Molecular Modeling and Docking Simulations
Elucidation of Binding Modes and Active Site Interactions:Consequently, without docking studies, there is no information on the specific binding modes or key amino acid interactions between 2,4-Dihydroxy-thiobenzamide and any potential biological targets.
Further research and publication in peer-reviewed journals would be required to provide the specific, scientifically accurate data needed to populate these areas of study for this compound.
Receptor-Based Electrostatic and Steric Requirements Analysis
Computational analyses of this compound and its derivatives have elucidated key electrostatic and steric features that govern their interaction with biological receptors. The biological activity of related salicylanilides, for instance, is enhanced by increasing the electron-accepting capability of substituents on the phenyl ring, pointing to the importance of electrostatic interactions in the binding process. researchgate.net Similarly, studies on 2,4-dihydroxythiobenzanilides have shown that the electronic properties of the molecules are a determining factor in their fungistatic action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.orgjocpr.com This approach is instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the mechanism of action. nih.gov
Electronic-Topological Method (ETM) and Artificial Neural Networks (ANN) in Activity Prediction
The combined Electronic-Topological Method (ETM) and Artificial Neural Networks (ANN) approach has been successfully applied to investigate the structure-activity relationships of thiobenzamide (B147508) derivatives, particularly as influenza fusion inhibitors. nih.gov The ETM is utilized to identify specific molecular fragments and electronic characteristics that are statistically prevalent in biologically active compounds, while also identifying features associated with a lack of activity. nih.govnih.gov
In a study on thiobenzamide derivatives, the ETM-ANN approach was used to calculate molecular fragments crucial for activity. nih.gov An ANN, a computational model inspired by the structure of biological neural networks, was then trained using these fragments as input data. nih.govresearchgate.net This trained network serves as a robust system for predicting the biological activity of novel, untested compounds based on their structural features. The combined ETM-ANN model demonstrated high predictive accuracy, correctly classifying the activity of compounds in both training and external test sets. nih.gov
Table 1: ETM-ANN Model Performance for Thiobenzamide Derivatives
| Data Set | Correctly Classified (%) |
| Training Set | 92% |
| External Test Set | 69% |
Data sourced from a study on thiobenzamide and quinolizidine (B1214090) derivatives as influenza fusion inhibitors. nih.gov
Identification of Pharmacophore and Antipharmacophore Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (features) in a molecule that are necessary for binding to a specific receptor and eliciting a biological response. Conversely, antipharmacophore features are functionalities that hinder or prevent this interaction.
For thiobenzamide derivatives, the ETM approach has been instrumental in identifying these crucial molecular fragments. nih.gov These "activity features" constitute the pharmacophore for the studied biological effect. In a related study on 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors, a predictive pharmacophore model was developed. nih.gov This model identified three critical features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov The presence of hydroxyl and nitro groups was found to be a key determinant of inhibitory efficiency, representing essential pharmacophoric elements. nih.gov The identification of such features is crucial for designing new compounds with enhanced potency and for virtual screening of chemical libraries to find new leads. slideshare.net
Development of Predictive Models based on Molecular Descriptors
Predictive QSAR models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. frontiersin.org These descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, electronic, and topological properties. longdom.orgnih.gov
For thiobenzamide derivatives, QSAR models have been built using a range of calculated descriptors. nih.gov These include:
Molecular Weight
Energy of the Highest Occupied Molecular Orbital (E(HOMO))
Energy of the Lowest Unoccupied Molecular Orbital (E(LUMO))
Chemical Potential
Electrophilicity Index
Dipole Moment
By employing multiple linear regression, statistically significant QSAR models were developed. One such model for a specific thiobenzamide skeleton achieved a coefficient of determination (R²) of 0.999, indicating an excellent correlation between the descriptors and the observed activity. nih.gov The development of such robust models allows for the rapid prediction of the biological activity of new derivatives, streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govnih.govmdpi.com
Table 2: Statistical Quality of a Predictive QSAR Model for a Thiobenzamide Skeleton
| Statistical Parameter | Value |
| Coefficient of Determination (R²) | 0.999 |
This value represents the proportion of the variance in the biological activity that is predictable from the molecular descriptors. nih.gov
Correlation of Lipophilicity with Biological Activity
Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical parameter that significantly influences the biological activity of many drug molecules. For derivatives of this compound, a strong correlation between lipophilicity and various biological activities has been repeatedly demonstrated.
Intermolecular Interaction Energy Analysis and Energy Frameworks
The biological function of this compound is fundamentally governed by its intermolecular interactions with its receptor target. Understanding the nature and strength of these non-covalent interactions is crucial for rational drug design. Methodologies such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) index analysis are employed to investigate these forces. researchgate.netnih.gov
These computational techniques can be used to analyze the various types of interactions that this compound can form:
Electrostatic Forces: Strong interactions, such as hydrogen bonds, are expected due to the presence of the hydroxyl (-OH) and thioamide (-C(=S)NH-) groups. The phenolic hydroxyl groups can act as hydrogen bond donors, while the oxygen, nitrogen, and sulfur atoms can act as hydrogen bond acceptors. researchgate.net
π-π Interactions: The benzene (B151609) ring can engage in π-π stacking with aromatic residues within a receptor's binding pocket. researchgate.net
Energy decomposition analysis can further quantify the contribution of each type of force (electrostatic, steric, quantum) to the total interaction energy, providing a detailed picture of the binding event. nih.gov This analysis helps to explain the stability of the ligand-receptor complex and guides the modification of the molecule's structure to enhance these key interactions. nih.gov
Conformational Analysis and Tautomerism Studies
Thioamides, in general, can exist in equilibrium between the thione form (containing a C=S bond) and the thiol form (containing a C=N bond and an S-H group). This thione-thiol tautomerism is a critical aspect of their chemical behavior. The stability of these tautomers can be influenced by various factors including substitution patterns on the aromatic ring and the solvent environment. For instance, studies on simple thioamides have explored the thione-thiol ratios and found that the thione form is generally more stable.
Furthermore, the presence of hydroxyl groups at the 2 and 4 positions on the benzene ring introduces additional possibilities for intramolecular hydrogen bonding and different rotational isomers (conformers). A thorough conformational analysis would involve rotating the bonds connected to the thioamide group and the hydroxyl groups to identify the most stable three-dimensional structures. Such studies are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT), to determine the geometries and relative energies of the different possible conformers and tautomers.
Without specific computational studies on this compound, it is not possible to provide detailed research findings or construct data tables of its specific conformers and tautomers. Further experimental and theoretical investigations are required to elucidate the specific conformational preferences and tautomeric equilibrium of this particular compound.
Mechanistic Investigations of Biological Interactions of 2,4 Dihydroxy Thiobenzamide Derivatives in Vitro Focus
Antifungal Activity Mechanisms (In Vitro)
The quest for novel and effective antifungal agents has led to the exploration of various chemical scaffolds, with 2,4-dihydroxy-thiobenzamide derivatives showing considerable promise. In vitro studies have demonstrated their ability to inhibit the growth of a wide array of fungal species, including those of medical and agricultural importance.
Inhibition of Fungal Growth against Moulds, Yeasts, Dermatophytes, and Phytopathogenic Fungi.nih.govnih.govnih.gov
In vitro assays have confirmed the fungistatic and fungicidal potential of this compound derivatives against a diverse range of fungi. Studies have evaluated their efficacy against various moulds, including Scopulariopsis brevicalis, Aspergillus niger, Aspergillus fumigatus, and Penicillium species. nih.gov The antimycotic potency of 2,4-dihydroxythiobenzanilide derivatives, a subset of these compounds, was determined using the agar (B569324) dilution method, which revealed that the inhibitory action is significantly influenced by the lipophilicity of the molecules. nih.gov For instance, the 3'-fluoro-derivative of 2,4-dihydroxythiobenzanilide exhibited the strongest fungistatic activity against these moulds, with a Minimum Inhibitory Concentration (MIC) of 7.82 µg/mL. nih.gov
Furthermore, N-heterocyclic derivatives of 2,4-dihydroxybenzcarbothioamide have been synthesized and evaluated for their in vitro activity against 15 strains of dermatophytes, yeasts, and molds. nih.gov One particular derivative, N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide, demonstrated potent fungistatic activity against all tested dermatophyte strains, with MIC values ranging from 0.48 to 0.98 µg/mL. nih.gov
The antifungal properties of these derivatives also extend to phytopathogenic fungi. A study involving twenty-six derivatives of amides, hydrazines, hydrazides, hydrazones, and semicarbazides containing a 2,4-dihydroxythiobenzoyl moiety highlighted that N-substituted 2,4-dihydroxythiobenzamide compounds were the most active. nih.gov Specifically, N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide showed 80-100% inhibition of the development of most tested pathogens at a concentration of 20 µg/mL. nih.gov
Table 1: In Vitro Antifungal Activity of this compound Derivatives
| Fungal Group | Fungal Species | Derivative | Activity/MIC |
|---|---|---|---|
| Moulds | Scopulariopsis brevicalis, Aspergillus niger, Aspergillus fumigatus, Penicillium sp. | 3'-fluoro-2,4-dihydroxythiobenzanilide | MIC: 7.82 µg/mL |
| Dermatophytes | Various strains | N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide | MIC: 0.48-0.98 µg/mL |
| Phytopathogenic Fungi | Various strains | N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide | 80-100% inhibition at 20 µg/mL |
Comparative Studies with Established Antifungal Agents (In Vitro)
While comprehensive comparative studies directly contrasting a wide range of this compound derivatives with established antifungal agents are still emerging, the available data suggests their potential as viable alternatives. The potent activity of derivatives like N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide against dermatophytes, with MIC values in the sub-microgram per milliliter range, indicates a level of efficacy comparable to or exceeding that of some existing antifungal drugs against certain fungal strains. nih.gov The unique mechanism of action, often linked to the lipophilicity of the molecules, may also offer advantages in overcoming resistance mechanisms that affect current therapies. nih.gov Further in vitro studies are necessary to systematically compare the efficacy of these derivatives against a broader panel of clinically relevant fungi alongside standard antifungal drugs like azoles and polyenes.
Antiproliferative Activity Mechanisms (In Vitro)
The investigation into the anticancer potential of this compound derivatives has revealed promising in vitro activity against various cancer cell lines. These studies provide insights into their mechanisms of action and potential as novel cytostatic agents.
Effects on Cancer Cell Lines (e.g., HCV29T, A549, MCF-7)
A series of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have been studied for their antiproliferative activity against the HCV29T cancer cell line. These compounds exhibited antiproliferative activity with IC50 values in the range of 10.51–33.98 µg/mL. While specific data on the effects of this compound derivatives on A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines are limited, studies on structurally related benzamide (B126) and thiobenzamide (B147508) derivatives provide valuable insights. For instance, various benzimidazole (B57391) derivatives have shown significant cytotoxic effects against both A549 and MCF-7 cells in a dose-dependent manner. nih.gov Similarly, other thiobenzamide-containing compounds have demonstrated antiproliferative activity against these cell lines. mdpi.comresearchgate.net These findings suggest that the this compound scaffold is a promising framework for the development of novel anticancer agents.
Table 2: In Vitro Antiproliferative Activity of this compound Derivatives
| Cell Line | Derivative Type | Activity (IC50) |
|---|---|---|
| HCV29T | N,N-cyclic-2,4-dihydroxythiobenzamide | 10.51–33.98 µg/mL |
| A549 (Lung Carcinoma) | Related Benzimidazole Derivatives | Dose-dependent cytotoxicity |
| MCF-7 (Breast Adenocarcinoma) | Related Benzimidazole Derivatives | Dose-dependent cytotoxicity |
Mechanistic Comparisons with Standard Cytostatic Agents (In Vitro)
The precise molecular mechanisms by which this compound derivatives exert their antiproliferative effects are an active area of research. Comparisons with standard cytostatic agents like doxorubicin (B1662922) and cisplatin (B142131) reveal potential differences in their modes of action. While doxorubicin primarily acts as a DNA intercalating agent and an inhibitor of topoisomerase II, and cisplatin forms DNA adducts leading to apoptosis, the mechanisms of thiobenzamide derivatives may be more varied. nih.govnih.gov Studies on related compounds suggest that their antiproliferative activity could be mediated through the induction of apoptosis, cell cycle arrest, or the modulation of specific signaling pathways involved in cancer cell proliferation and survival. mdpi.comnih.govresearchgate.net For instance, some benzimidazole derivatives have been shown to induce apoptosis in cancer cells. The lipophilicity of these compounds, which is crucial for their antifungal activity, may also play a role in their ability to penetrate cancer cell membranes and interact with intracellular targets. Further mechanistic studies are required to fully elucidate the pathways targeted by this compound derivatives and to draw definitive comparisons with standard chemotherapeutic drugs.
Insecticidal Activity Mechanisms (In Vitro)
Preliminary in vitro studies have indicated that thiobenzamide derivatives possess insecticidal properties, suggesting a potential application for this compound in pest management. Research on novel thiobenzamide derivatives has demonstrated their efficacy against the cotton leafworm, Spodoptera littoralis. researchgate.netgrowingscience.com These studies investigated the toxicological and biochemical effects of these compounds on the larvae of this significant agricultural pest. growingscience.com The findings revealed that certain thiobenzamide derivatives exhibit potent toxic effects, with one of the most effective compounds showing a 50% lethal concentration (LC50) of 46.84 ppm for 2nd instar larvae and 148.05 ppm for 4th instar larvae. researchgate.net The mechanism of action is thought to be related to the disruption of critical biochemical pathways in the insects. While these results are for a broader class of thiobenzamide derivatives, they provide a strong rationale for the investigation of this compound and its specific derivatives as potential eco-friendly insecticides. Further in vitro screening against a wider range of insect pests is warranted to fully assess their insecticidal spectrum and mechanism of action.
Impact on Insect Growth Regulatory Pathways
Information regarding the specific impact of this compound and its derivatives on insect growth regulatory pathways is not available in the provided search results. Research into other chemical compounds, such as sulfonamides and 1,3,4-thiadiazoles, indicates that they can possess insecticidal properties, but a direct mechanistic link to this compound derivatives is not established in the supplied literature. nih.gov
Antimycobacterial Activity Mechanisms (In Vitro)
Inhibition of Mycobacterium tuberculosis H37Rv Growth
Thiobenzamide derivatives, specifically thioxo analogues of benzanilides, have demonstrated notable in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Research has shown that benzthioanilides can be more active than their corresponding benzanilide (B160483) counterparts. nih.gov
One of the most active compounds identified in a study was 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide, which exhibited a minimal inhibition concentration (MIC) of 2 μmol L⁻¹ against M. tuberculosis. nih.gov The mechanism for related compounds has been linked to the inhibition of mycobacterial isocitrate lyase, an enzyme crucial for the survival of Mycobacterium in its latent stage. nih.gov The evaluation of various nitrobenzamide derivatives has also shown considerable in vitro activity against the MTB H37Rv strain, with some compounds exhibiting MIC values lower than 0.016 μg/mL. rhhz.net
| Compound | Target Organism | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide | Mycobacterium tuberculosis H37Rv | 2 μmol L⁻¹ nih.gov |
| N-benzyl 3, 5-dinitrobenzamides (select compounds) | Mycobacterium tuberculosis H37Rv | < 0.016 - 0.060 μg/mL rhhz.net |
| N-pyridinylmethyl 3, 5-dinitrobenzamides (select compounds) | Mycobacterium tuberculosis H37Rv | < 0.016 - 0.060 μg/mL rhhz.net |
Antiviral Activity Mechanisms (In Vitro)
Influenza Fusion Inhibition Mechanisms
A series of thiobenzamide derivatives have been identified as potent influenza fusion inhibitors. nih.gov The mechanism of action for such inhibitors involves targeting the viral hemagglutinin (HA) protein, which is essential for the early stages of the viral life cycle. nih.govarbidol.us These compounds are believed to directly bind to HA, stabilizing its pre-fusion structure and blocking the low pH-induced conformational changes that are necessary for the fusion of the viral envelope with the endosomal membrane. nih.govarbidol.us By preventing this fusogenic transformation, the release of the viral genome into the host cell cytoplasm is inhibited. nih.gov
Structure-activity relationship studies on thiobenzamide inhibitors derived from 1,3,3-trimethyl-5-hydroxy-cyclohexylmethylamine have revealed that the specific spatial arrangement of the thioamide group is critical for potent anti-influenza activity. nih.gov An axial disposition of the thioamide moiety was found to be essential for high inhibitory efficacy. nih.gov
Insights into Interactions with Viral Targets
While direct in vitro studies on the antiviral mechanisms of this compound are not extensively documented, research on structurally related compounds provides insights into potential viral targets. The core components of the molecule—the benzamide/thioamide group and the 2,4-dihydroxyphenyl (resorcinol) moiety—have been featured in various derivatives exhibiting antiviral activity through distinct mechanisms.
Benzamide and thioamide derivatives have been identified as inhibitors of several viral processes. For instance, a class of substituted 2,2'-dithiobisbenzamides and their cyclized counterparts, 2-benzisothiazolones, have demonstrated activity against HIV-1, HIV-2, and SIV. nih.gov Their mechanism is directed toward the viral nucleocapsid protein (NCp7), a protein critical for the viral life cycle that contains two zinc finger domains. nih.gov These compounds induce the ejection of zinc from these domains, thereby inactivating the protein. nih.gov Other benzamide derivatives have been found to inhibit HIV-1 by targeting reverse transcription and the nuclear import of viral cDNA. nih.gov Furthermore, certain 4-(2-nitrophenoxy)benzamide (B2917254) derivatives have shown broad-spectrum antiviral activity against viruses such as Adenovirus, HSV-1, and SARS-CoV-2 by inhibiting viral deubiquitinase (DUB) enzymes. rsc.org
The dihydroxyphenyl moiety is also a recurring motif in compounds with antiviral properties. A zinc complex featuring a 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxycromen-4-one ligand was reported to inhibit Dengue virus type 2 (DENV-2) replication in Vero cells. researchgate.net Additionally, various dihydroxybenzaldehyde compounds have been noted for their direct antiviral effects; for example, 2,3-dihydroxybenzaldehyde (B126233) can suppress the replication of herpes simplex virus (HSV-1). medrxiv.org The antiviral activity of the clinical-stage drug Tucaresol, which possesses a 2,6-dihydroxybenzaldehyde (B146741) scaffold, is attributed in part to this structural feature. medrxiv.org However, it is noteworthy that a series of synthesized phenoxy acetic acid derivatives incorporating a 2,4-dihydroxyphenyl group did not exhibit specific antiviral activity in the assays conducted. researchgate.nettandfonline.com
These findings suggest that this compound derivatives could potentially interact with viral targets through mechanisms such as inhibition of crucial viral enzymes like reverse transcriptase or integrase, disruption of structural proteins like the nucleocapsid, or interference with host-virus interactions. nih.govnih.govgoogle.com The specific viral targets and efficacy would likely depend on the complete molecular structure of the derivative.
Tyrosinase Inhibition Mechanisms (In Vitro)
The this compound scaffold and its derivatives have been a significant focus of in vitro research for their potent tyrosinase inhibitory activity. Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, catalyzing two primary reactions: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (monophenolase activity) and the subsequent oxidation of these o-diphenols to o-quinones (diphenolase activity).
Inhibition of Monophenolase and Diphenolase Activities
Derivatives containing the 2,4-dihydroxyphenyl moiety have demonstrated effective inhibition of both the monophenolase and diphenolase activities of tyrosinase. For example, 2,4,2′,4′-tetrahydroxychalcone shows potent inhibition of the enzyme's monophenolase function. Conversely, another derivative, 2,4,2′,4′-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone (TMBC), is a powerful inhibitor of diphenolase activity, being 26 times more potent than the standard inhibitor kojic acid. Some compounds, such as oxyresveratrol (B150227) (2,4,3′,5′-tetrahydroxy-trans-stilbene), exhibit a non-competitive inhibition pattern against both monophenolase and diphenolase activities.
Differentiation of Competitive vs. Non-Competitive Inhibition Modes
Competitive Inhibition: Many potent inhibitors featuring the 2,4-dihydroxy (resorcinol) moiety function as competitive inhibitors. This suggests they bind to the active site of the tyrosinase enzyme, competing with the natural substrate (L-tyrosine or L-DOPA). For instance, kinetic analyses of certain urolithin derivatives confirmed them to be competitive inhibitors. Similarly, 2,4-dihydroxybenzaldehyde (B120756) was identified as a potent competitive inhibitor of mushroom tyrosinase's diphenolase activity.
Non-Competitive Inhibition: In this mode, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding. Oxyresveratrol is a notable example of a non-competitive inhibitor for both of the enzyme's functions.
Mixed-Type Inhibition: Some derivatives exhibit a more complex, mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This indicates that the inhibitor interferes with both substrate binding and catalysis. For example, certain indole-thiazolidine-2,4-dione derivatives have been identified as mixed-type inhibitors of tyrosinase. nih.gov
The specific inhibition mode is a critical factor in the compound's mechanism and potential application.
| Compound/Derivative Class | Inhibition Mode | Targeted Activity | Reference |
|---|---|---|---|
| Urolithin Derivatives with Resorcinol (B1680541) Moiety | Competitive | Not Specified | nih.gov |
| 2,4-Dihydroxybenzaldehyde | Competitive | Diphenolase | |
| Oxyresveratrol | Non-Competitive | Monophenolase & Diphenolase | researchgate.net |
| Indole-thiazolidine-2,4-diones | Mixed-Type | Not Specified | nih.gov |
| Glabrene | Uncompetitive | Not Specified | researchgate.net |
Role of Specific Structural Motifs (e.g., 2,4-Dihydroxy Resorcinol) in Enzyme Binding
The 2,4-dihydroxy substitution pattern on the phenyl ring, also known as a resorcinol moiety, is consistently identified as a critical structural feature for potent tyrosinase inhibition. Structure-activity relationship (SAR) studies have repeatedly shown that compounds containing this motif exhibit significantly higher inhibitory activity compared to analogues without it.
The importance of the resorcinol group is highlighted by several key findings:
Superior Efficacy: In studies comparing various analogues, the 2,4-dihydroxy derivative consistently demonstrates superior efficacy.
Hydrogen Bonding: Pharmacophore analyses and docking simulations suggest that the two hydroxyl groups of the resorcinol entity act as crucial hydrogen bond donors, facilitating strong binding within the enzyme's active site. nih.gov
Loss of Activity upon Modification: The critical nature of these hydroxyl groups is underscored by experiments where their replacement with methoxyl groups led to a complete loss of inhibitory activity. nih.gov
This evidence strongly indicates that the 2,4-dihydroxy resorcinol motif is not merely a contributing feature but a principal determinant for the high-affinity binding and effective inhibition of the tyrosinase enzyme. nih.gov
DNA and Protein Interaction Studies (In Vitro)
The potential for this compound derivatives to interact with macromolecules like DNA and proteins is an area of significant mechanistic interest. In vitro studies on the individual structural components—resorcinol, benzamide, and thioamide—provide a framework for understanding how these derivatives might bind to DNA.
Characterization of DNA Binding Affinity and Mode (e.g., Intercalation)
The interaction of this compound with DNA is likely multifaceted, involving contributions from its different chemical moieties.
Role of the Resorcinol Moiety: Studies on resorcinol (1,3-dihydroxybenzene) itself have shown that it binds to calf thymus DNA (ct-DNA). nih.govresearchgate.net Thermodynamic data (ΔH < 0 and ΔS > 0) indicate that electrostatic forces are the primary driver of this interaction. nih.gov Spectroscopic and molecular docking analyses suggest that the hydroxyl groups of resorcinol bind to the phosphate (B84403) skeleton of the DNA backbone. nih.govresearchgate.net The binding constant (Kb) for this interaction was determined to be 1.56 × 104 M-1, signifying a moderate binding affinity. nih.gov This suggests the 2,4-dihydroxy portion of the molecule primarily facilitates interaction with the exterior of the DNA helix.
Role of the Benzamide/Thioamide Moiety: The benzamide structure has also been shown to interact with DNA. Investigations reveal that this binding is crucial for the biological activity of some benzamide-containing compounds. nih.gov X-ray crystallography of a benzamide-adenine complex suggests a non-intercalative binding mode, where a specific hydrogen bond forms between an amide hydrogen and the N-3 of adenine, with the aromatic ring positioned nearly perpendicular to the stacked bases. nih.gov In contrast, derivatives containing a thioamide group, such as acridine-thiosemicarbazones, have been shown to bind DNA with high affinity, with binding constants (Kb) ranging from 1.74 × 104 to 1.0 × 106 M−1. mdpi.com The observed hypochromism in their absorption spectra upon DNA binding is characteristic of an intercalative mode, where the planar aromatic part of the molecule inserts between the DNA base pairs. mdpi.com
Combining these findings, this compound could potentially bind to DNA through a dual mechanism: electrostatic interactions and hydrogen bonding between the resorcinol hydroxyls and the DNA phosphate backbone, coupled with potential intercalation or groove binding mediated by the thiobenzamide ring system. The precise mode and affinity would be influenced by the complete structure of the specific derivative.
| Compound/Moiety | Binding Mode | Binding Constant (Kb) M-1 | Primary Interaction Site | Reference |
|---|---|---|---|---|
| Resorcinol | Electrostatic | 1.56 × 104 | Phosphate Backbone | nih.gov |
| Benzamide | Non-intercalative / H-bonding | Not specified | DNA Bases (Adenine) | nih.gov |
| Acridine-Thiosemicarbazones | Intercalation | 1.74 × 104 – 1.0 × 106 | Between Base Pairs | mdpi.com |
Interaction with Bovine Serum Albumin (BSA)
The interaction of small molecule compounds with serum albumins, such as bovine serum albumin (BSA), is a critical area of study in pharmacology, as it dictates the distribution, metabolism, and efficacy of potential therapeutic agents. BSA is frequently used as a model protein due to its structural similarity to human serum albumin (HSA), low cost, and ready availability. The primary method for investigating these interactions is fluorescence quenching spectroscopy. nih.govresearchgate.net BSA contains tryptophan residues that fluoresce when excited at a specific wavelength; the binding of a small molecule to BSA can quench this intrinsic fluorescence, and the degree of quenching can be used to determine binding parameters. nih.gov
By analyzing the fluorescence quenching data at different temperatures, the mechanism of quenching—either static (formation of a ground-state complex) or dynamic (collisional quenching)—can be elucidated. mdpi.comnih.gov The Stern-Volmer equation is employed to calculate quenching constants, which provide a measure of the binding affinity between the ligand and the protein. nih.gov From this data, key parameters such as the binding constant (Kb) and the number of binding sites (n) can be determined, offering insights into the strength and stoichiometry of the interaction. nih.gov Thermodynamic parameters, including enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), can also be calculated to understand the primary forces driving the binding process, such as hydrophobic interactions, hydrogen bonding, or van der Waals forces. mdpi.comnih.gov
Covalent Modification of Cellular Lipids (e.g., Phosphatidylethanolamine)
Metabolically activated thiobenzamide derivatives are known to covalently modify cellular macromolecules, including lipids. In vitro studies focusing on the parent compound, thiobenzamide (TB), have demonstrated that its S-oxidized metabolites can react with primary amine nucleophiles, such as the headgroup of phosphatidylethanolamine (B1630911) (PE), a common phospholipid in cellular membranes.
Investigations using rat liver microsomes revealed that after administration of a hepatotoxic dose of TB, a significant amount of its metabolites becomes covalently bound to the lipid fraction. capes.gov.brresearchgate.net Mass spectral analysis identified these modified lipids as N-benzimidoyl derivatives of microsomal phosphatidylethanolamine. capes.gov.br This indicates that the reactive iminosulfinic acid metabolite of TB benzimidoylates the primary amine of the PE headgroup. The extent of this modification is substantial, with quantitative analyses showing that up to 25% of the total microsomal PE can be adducted within five hours of exposure. capes.gov.brresearchgate.net
The propensity for thiobenzamide derivatives to cause toxicity and form covalent adducts is highly dependent on the electronic character of substituents on the benzene (B151609) ring. capes.gov.br Electron-donating groups, such as the hydroxyl groups present in this compound, have been shown to increase the hepatotoxicity of the parent compound. capes.gov.br This suggests that derivatives like this compound would be readily bioactivated to form reactive metabolites capable of covalently modifying PE lipids.
Identification of Specific Protein Targets for Covalent Adduction
The toxicity of thiobenzamide (TB) and its derivatives is strongly linked to the covalent binding of their reactive metabolites to cellular proteins. nih.gov Extensive proteomic studies have been conducted to identify the specific protein targets of these adducts in rat liver models. Following treatment with a hepatotoxic dose of TB, high levels of covalently bound metabolites were found on both cytosolic (25.6 nmol equiv/mg protein) and microsomal (36.8 nmol equiv/mg protein) proteins. nih.gov
Through two-dimensional gel electrophoresis and peptide mass mapping, a total of 66 unique protein targets were identified, comprising 42 cytosolic and 24 microsomal proteins. nih.gov The modification was found to occur on the side chains of lysine (B10760008) residues, forming either benzoyl- or benzimidoyl adducts. nih.gov These adducted proteins are involved in a wide range of biological functions, including cellular energy maintenance, the unfolded protein response, and kinase-based signaling pathways that affect cell survival. nih.gov The disruption of these proteins' functions through covalent adduction is considered a key event in the mechanism of TB-induced cytotoxicity.
Below is a table summarizing the identified protein targets.
| Cellular Compartment | Protein Target | Function |
|---|---|---|
| Cytosolic | Aldehyde dehydrogenase | Metabolism |
| Cytosolic | Argininosuccinate synthase | Urea Cycle |
| Cytosolic | ATP synthase subunit delta, mitochondrial | Energy Production |
| Cytosolic | Betaine-homocysteine S-methyltransferase 1 | Amino Acid Metabolism |
| Cytosolic | Carbonyl reductase [NADPH] 1 | Metabolism |
| Cytosolic | Catalase | Oxidative Stress |
| Cytosolic | Catechol O-methyltransferase | Neurotransmitter Metabolism |
| Cytosolic | Fructose-bisphosphate aldolase (B8822740) B | Glycolysis |
| Cytosolic | Glutathione S-transferase, Mu 1 | Detoxification |
| Cytosolic | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis |
| Cytosolic | Glycine N-methyltransferase | Amino Acid Metabolism |
| Cytosolic | Malate dehydrogenase, cytoplasmic | Citric Acid Cycle |
| Cytosolic | Ornithine aminotransferase, mitochondrial | Amino Acid Metabolism |
| Cytosolic | Peroxiredoxin-1 | Oxidative Stress |
| Cytosolic | Pyruvate kinase isozymes M1/M2 | Glycolysis |
| Cytosolic | S-adenosylmethionine synthase isoform type-1 | One-Carbon Metabolism |
| Cytosolic | Selenium-binding protein 1 | Binding/Transport |
| Microsomal | 78 kDa glucose-regulated protein | Protein Folding |
| Microsomal | Albumin | Transport |
| Microsomal | Calreticulin | Calcium Homeostasis |
| Microsomal | Cytochrome b5 | Electron Transport |
| Microsomal | Endoplasmic reticulum chaperone BiP | Protein Folding |
| Microsomal | Glutathione S-transferase P | Detoxification |
| Microsomal | Heat shock protein HSP 90-beta | Stress Response |
| Microsomal | Protein disulfide-isomerase | Protein Folding |
| Microsomal | UDP-glucuronosyltransferase 2B1 | Detoxification |
Enzyme Inhibition Studies (e.g., Prolyl Hydroxylase, Lysyl Hydroxylase)
Prolyl hydroxylases (PHDs) and lysyl hydroxylases (LHs) are critical enzymes in collagen biosynthesis and cellular oxygen sensing pathways. PHDs, specifically the hypoxia-inducible factor (HIF) prolyl hydroxylases, are key regulators of the stability of HIF-α subunits, which control the cellular response to hypoxia. These enzymes are 2-oxoglutarate (2OG)-dependent dioxygenases that require iron (Fe²⁺) as a cofactor.
There are no direct studies reporting the inhibitory activity of this compound against these enzymes. However, the structurally analogous compound 3,4-dihydroxybenzoic acid (DHB) has been identified as an inhibitor of HIF PHDs. DHB acts as a competitive inhibitor of the co-substrate 2-oxoglutarate, effectively blocking the enzyme's catalytic site and preventing the hydroxylation of HIF-α. This inhibition stabilizes HIF-α, leading to the activation of hypoxia-adaptive gene expression. The inhibitory action of DHB demonstrates that the dihydroxybenzoic acid scaffold is a viable pharmacophore for targeting the 2OG binding site of these enzymes.
Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against prolyl hydroxylases and potentially lysyl hydroxylases. The dihydroxy-substituted phenyl ring is the key feature for mimicking the 2-oxoglutarate co-substrate. The replacement of the carboxylic acid group with a thioamide group would alter the electronic properties and binding geometry, but the core recognition elements remain. In vitro enzymatic assays would be required to confirm and quantify the potential inhibitory effects of this compound on these important enzyme families.
General Bacteriostatic Activity Studies (In Vitro)
Derivatives of 2,4-dihydroxybenzoic acid, a close structural analog of this compound, have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic microorganisms. Studies on the parent compound, 2,4-dihydroxybenzoic acid, have shown it possesses activity against Gram-negative bacteria such as Escherichia coli and Neisseria gonorrhoeae with a Minimum Inhibitory Concentration (MIC) of 1.0 mg/mL. It also inhibits the growth of Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.5 mg/mL.
Further studies on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have revealed compounds with potent antibacterial properties. For instance, the derivative 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide demonstrated very strong activity against Gram-positive bacteria, including the MRSA strain Staphylococcus aureus ATCC 43300, with an MIC value as low as 3.91 µg/mL. This suggests that modification of the carboxyl group of 2,4-dihydroxybenzoic acid can lead to a significant enhancement of bacteriostatic activity.
The following table summarizes the in vitro bacteriostatic activity of 2,4-dihydroxybenzoic acid and one of its active derivatives against various bacterial strains.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) |
|---|---|---|---|
| 2,4-Dihydroxybenzoic Acid | Staphylococcus aureus (MRSA) | Positive | 500 |
| 2,4-Dihydroxybenzoic Acid | Enterococcus faecalis | Positive | 1000 |
| 2,4-Dihydroxybenzoic Acid | Escherichia coli | Negative | 1000 |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | Positive | 3.91 |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 25923 | Positive | 7.81 |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus epidermidis ATCC 12228 | Positive | 3.91 |
Structure Activity Relationship Sar Studies of 2,4 Dihydroxy Thiobenzamide Analogues
Influence of N-Substitution on Biological Activity
Modification of the amide nitrogen (N-substitution) in the 2,4-Dihydroxy-thiobenzamide scaffold has been a key strategy to modulate biological activity. The nature, size, and electronic properties of the substituent attached to the nitrogen atom can profoundly impact the compound's interaction with biological targets.
Impact of Cyclic Amine Moieties on Activity Profiles
The introduction of cyclic amine moieties at the N-position of the this compound core has been shown to yield compounds with significant antifungal and antiproliferative activities. A study involving a series of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives demonstrated their potential in these areas. nih.gov The in vitro activity of these compounds was evaluated against various strains of Candida and five phytopathogenic fungi. nih.gov Furthermore, their antiproliferative effects were tested against HCV29T cancer cell lines, revealing activity in the range of 10.51-33.98 µg/mL. nih.gov This suggests that the cyclic amine functionality can be a valuable addition for developing dual-action therapeutic agents.
Role of Azolyl Moieties (e.g., Pyrazoline, Thiadiazole) in Modulating Activity
Incorporating azolyl moieties, such as pyrazole (B372694) and 1,2,4-triazole, into the N-position of 2,4-dihydroxythiobenzamide has produced compounds with potent antimycotic activity. nih.gov These N-azolyl derivatives have shown comparable or even superior in vitro activity against Candida albicans and non-albicans species when compared to established antifungal drugs like itraconazole (B105839) and fluconazole. nih.govresearchgate.net
Notably, pyrazoline derivatives were identified as being particularly active among the tested analogues. nih.gov The compound N-(2,3-dimethyl-1-phenyl-1,2-dihydro-5-oxo-5H-pyrazol-4-yl)-2,4-dihydroxythiobenzamide, for instance, exhibited the strongest fungistatic activity, with Minimum Inhibitory Concentration (MIC) values significantly lower than the reference drugs. nih.gov This highlights the pyrazoline ring as a key pharmacophore for enhancing the antifungal potency of this class of compounds. The broad biological activities of pyrazole, pyrazoline, and thiadiazole derivatives, including antimicrobial and anticancer effects, further underscore the potential of these heterocyclic systems in drug design. nih.govnih.govsysrevpharm.orgresearchgate.net
| Compound/Drug | MIC against C. albicans ATCC 10231 (µg/mL) |
| N-(2,3-dimethyl-1-phenyl-1,2-dihydro-5-oxo-5H-pyrazol-4-yl)-2,4-dihydroxythiobenzamide | < 0.195 |
| Itraconazole | 0.78 |
| Fluconazole | 3.12 |
Data sourced from a study on the antimycotic activity of N-azolyl-2,4-dihydroxythiobenzamides. nih.gov
Effects of Diverse Aromatic and Heterocyclic Substituents on Potency and Selectivity
Substituting the amide nitrogen with a variety of aromatic and heterocyclic rings leads to a class of compounds known as 2,4-dihydroxythiobenzanilides, which have demonstrated significant biological activity. researchgate.net The nature of the substituent on the N-aryl moiety plays a critical role in determining the fungistatic action of these compounds. nih.gov For example, N-heterocyclic derivatives of 2,4-dihydroxybenzcarbothioamide have been found to be active against a range of dermatophytes, yeasts, and molds. nih.govresearchgate.net
One of the most potent compounds identified in a study was N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide, which showed remarkable fungistatic potency against all tested dermatophyte strains, with MIC values ranging from 0.48 to 0.98 µg/mL. nih.gov Research into N-substituted 2,4-dihydroxythiobenzamide derivatives has also yielded compounds with high activity against phytopathogenic fungi. researchgate.net These findings indicate that the introduction of specific aromatic and heterocyclic systems is a viable strategy for enhancing the potency and modulating the selectivity of this compound analogues.
Importance of Hydroxyl Group Positioning and Number on Activity
The number and position of hydroxyl (-OH) groups on the benzoyl ring are fundamental determinants of the biological activity of thiobenzamide (B147508) derivatives. nih.gov The 2,4-dihydroxy substitution pattern is a recurring motif in many biologically active analogues. The importance of the 2-hydroxy group, in particular, has been confirmed in multiple studies on related salicylanilides and thiobenzanilides. researchgate.net
Analysis of Electronic and Steric Factors in Biological Activity
The biological activity of this compound analogues is governed by a complex interplay of electronic and steric factors. The electronic properties of substituents, often quantified by Hammett sigma (σ) values, have a direct impact on the molecule's reactivity and its ability to engage in non-covalent interactions with target biomolecules. nih.gov Studies on 2,4-dihydroxythiobenzanilides have revealed that their fungistatic activity is a superposition of their lipophilicity and their electronic properties. nih.govnih.gov
Steric factors, which relate to the size and shape of the substituents, also play a crucial role. Bulky substituents can hinder the molecule's ability to fit into a receptor's binding pocket, thereby reducing activity. Conversely, in some cases, steric bulk might enhance selectivity or promote a more favorable binding conformation. The synthesis and reactivity of related thioamides can be significantly affected by both steric and electronic factors, where hindered or electron-deficient thioamides show different reactivity compared to unhindered and electron-rich counterparts. sci-hub.boxresearchgate.net This principle extends to their biological interactions, where a delicate balance between electronic and steric properties is necessary to achieve optimal potency and selectivity.
Quantitative Correlation between Molecular Lipophilicity and Biological Response
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical parameter in drug design. mdpi.com For this compound analogues, a quantitative relationship between lipophilicity and biological activity has been established. Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated that the fungistatic action of 2,4-dihydroxythiobenzanilides is dependent on the lipophilicity conferred by the substituents on the N-aryl moiety. nih.govnii.ac.jp
In these studies, lipophilicity is often expressed by chromatographic parameters like RMw values, determined by reversed-phase high-performance thin-layer chromatography (HPTLC). nih.gov Multiparameter regression analysis, incorporating calculated log P (a measure of lipophilicity) and Hammett sigma values (an electronic parameter), has yielded high correlation coefficients (r ≈ 0.85-0.9) for fungistatic activity against yeast and mold strains. nih.gov This indicates that an optimal level of lipophilicity is crucial for the compound to effectively traverse cellular membranes and reach its target site. QSAR studies on related structures, such as 2,4,6-trihydroxy-3-nitrobenzamides and -thiobenzamides, have similarly shown a dependence of activity on the total lipophilicity of the molecule. researchgate.net These quantitative correlations are invaluable tools for predicting the biological response of new analogues and for guiding the rational design of more effective compounds.
Identification of Critical Pharmacophoric Features and Activity-Governing Fragments
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For the this compound scaffold, several key features can be identified as critical for its biological activity based on the analysis of analogous compounds.
The 2,4-dihydroxy substitution pattern on the benzene (B151609) ring is a crucial determinant of activity. The hydroxyl groups, acting as both hydrogen bond donors and acceptors, are often essential for anchoring the molecule within the binding site of a biological target. The relative positioning of these hydroxyl groups (ortho and para to the thioamide group) influences the molecule's electronic properties and its ability to form specific interactions. In related dihydroxybenzylamine salicylates, the dihydroxybenzyl moiety was found to be important for activity. nih.gov
The thioamide moiety (-CSNH2) is another pivotal pharmacophoric feature. As a bioisostere of the amide group (-CONH2), the thioamide group offers distinct physicochemical properties. nih.govtandfonline.com It is a better hydrogen bond donor but a weaker hydrogen bond acceptor compared to an amide. nih.gov This alteration in hydrogen bonding capacity can significantly impact ligand-receptor interactions. Furthermore, the sulfur atom in the thioamide group is larger and more polarizable than the oxygen atom in an amide, which can lead to different van der Waals and hydrophobic interactions. The thioamide group's enhanced lipophilicity can also influence the molecule's permeability across biological membranes. tandfonline.com
The aromatic ring serves as a central scaffold, providing a rigid framework for the presentation of the hydroxyl and thioamide functional groups in a defined spatial orientation. Aromatic interactions, such as π-π stacking and hydrophobic interactions, with the target protein are also likely to contribute to binding affinity. nih.gov
Based on these considerations, a hypothetical pharmacophore for this compound analogues can be proposed, highlighting the following key features:
Two hydrogen bond donor/acceptor sites from the 2- and 4-hydroxyl groups.
A hydrogen bond donor site from the -NH2 of the thioamide group.
A potential hydrogen bond acceptor site at the sulfur atom of the thioamide group.
A hydrophobic aromatic region.
| Pharmacophoric Feature | Structural Moiety | Potential Role in Biological Activity |
|---|---|---|
| Hydrogen Bond Donor/Acceptor | 2-Hydroxyl Group (-OH) | Anchoring to the target protein, chelation of metal ions. |
| Hydrogen Bond Donor/Acceptor | 4-Hydroxyl Group (-OH) | Interaction with specific amino acid residues in the binding pocket. |
| Hydrogen Bond Donor | Thioamide (-NH2) | Formation of critical hydrogen bonds with the target. |
| Weak Hydrogen Bond Acceptor / Hydrophobic Interaction | Thioamide (C=S) | Unique interactions due to the properties of sulfur, influencing binding affinity and selectivity. |
| Aromatic/Hydrophobic Region | Benzene Ring | Provides a rigid scaffold and facilitates hydrophobic and π-π stacking interactions. |
Comparative SAR Analysis with Related Benzamide (B126) and Thiourea (B124793) Derivatives
To further elucidate the SAR of this compound, it is instructive to compare its structural features and potential activity with those of its close analogues: 2,4-dihydroxybenzamide (B1346612) and related thiourea derivatives. This comparative analysis highlights the significance of the thioamide functional group.
Comparison with 2,4-Dihydroxybenzamide:
The primary difference between this compound and 2,4-dihydroxybenzamide is the replacement of the carbonyl oxygen with a sulfur atom. This seemingly minor change can have profound effects on the molecule's biological profile.
| Feature | 2,4-Dihydroxybenzamide (Amide) | This compound (Thioamide) | Implication for Activity |
| Hydrogen Bonding | C=O is a strong H-bond acceptor. | C=S is a weak H-bond acceptor. nih.gov | Altered binding interactions with the target protein. |
| -NH2 is a good H-bond donor. | -NH2 is a better H-bond donor. nih.gov | Potentially stronger hydrogen bonding interactions from the amine. | |
| Lipophilicity | More polar. | More lipophilic. tandfonline.com | May lead to improved membrane permeability and bioavailability. |
| Electronic Properties | The C=O bond is highly polarized. | The C=S bond is less polarized but more polarizable. | Can influence electrostatic interactions and reactivity. |
| Chemical Stability | Generally stable. | Can be more susceptible to oxidation but may exhibit enhanced metabolic stability towards hydrolysis. tandfonline.comresearchgate.net | Differences in metabolic fate and duration of action. |
In many cases, the bioisosteric replacement of an amide with a thioamide has led to significant changes in biological activity, sometimes resulting in enhanced potency or a different pharmacological profile. nih.govresearchgate.net For instance, in a series of antitubercular agents, the thioamide analogue was significantly more active than its amide counterpart. nih.gov
Comparison with Thiourea Derivatives:
Thiourea derivatives, which contain an N-C(S)-N core, are another class of related compounds. A key distinction from thiobenzamides is the presence of a second nitrogen atom attached to the thiocarbonyl group, in place of the aromatic ring.
| Feature | Thiourea Derivative | This compound | Implication for Activity |
| Structural Rigidity | Generally more flexible. | The aromatic ring provides a rigid scaffold. | A more defined conformation can lead to higher binding affinity and selectivity. |
| Electronic Nature | The electronic properties are influenced by the two nitrogen substituents. | The electronic properties are governed by the aromatic ring and its substituents. | Different distribution of electron density can affect target interactions. |
| Pharmacokinetic Profile | Can vary widely based on substituents. | The dihydroxy-aromatic moiety will significantly influence metabolism and excretion pathways. | Potentially different absorption, distribution, metabolism, and excretion (ADME) profiles. |
Coordination Chemistry of 2,4 Dihydroxy Thiobenzamide Derivatives
Synthesis of Metal Complexes with 2,4-Dihydroxy-thiobenzamide Ligands
The synthesis of metal complexes with this compound derivative ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The specific synthetic conditions, such as temperature, pH, and stoichiometry, can influence the final structure and composition of the complex.
Transition metal complexes of ligands similar to this compound, such as Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756), have been synthesized and characterized. For instance, palladium(II) complexes with thiosemicarbazone ligands derived from 2-benzoylpyridine have been prepared. In these complexes, the ligand acts as a tridentate chelating agent, binding to the palladium(II) center through the pyridine nitrogen, the imine nitrogen, and the sulfur atom nih.gov. A chloride ion typically occupies the fourth coordination site, resulting in a square planar geometry around the palladium(II) ion nih.gov. Similarly, palladium(II) complexes with substituted salicylaldehydes have been synthesized, where the ligands coordinate in a bidentate fashion through the carbonyl and deprotonated phenolato oxygen atoms, also leading to square planar geometries mdpi.com.
The synthesis of iron complexes with related ligands has also been reported. For example, a dinuclear iron nitrosyl complex has been synthesized using a 2-mercaptobenzimidazole derivative. The reaction of Fe(NO)₂(CO)₂ with the ligand in methanol under a nitrogen atmosphere yields the dinuclear complex nih.gov. The coordination in such complexes can involve the sulfur and nitrogen atoms of the ligand.
Organotin(IV) complexes of various organic ligands, including those with oxygen and sulfur donor atoms, are of significant interest due to their biological activities. The synthesis of organotin(IV) derivatives with ligands like o- or p-hydroxybenzoic acids has been achieved by reacting di- and triorganotin(IV) compounds with the ligand in a methanolic solution containing potassium hydroxide nih.gov. These reactions yield complexes with general formulas such as [R₂Sn(HL)₂] and [R₃Sn(HL)] nih.gov.
For thiosemicarbazone ligands, which are structurally related to this compound, organotin(IV) complexes have been synthesized by reacting organotin(IV) chlorides with the ligand in the presence of a base like KOH ias.ac.in. The resulting complexes can have varying coordination numbers and geometries depending on the organotin precursor used ias.ac.in.
Characterization of Coordination Geometry and Electronic Structure in Metal Complexes
A variety of spectroscopic and analytical techniques are employed to elucidate the coordination geometry and electronic structure of metal complexes with this compound derivative ligands.
Infrared (IR) spectroscopy is a crucial tool for determining the coordination mode of the ligand. The shifts in the vibrational frequencies of key functional groups, such as the C=S and C-O bands, upon complexation provide evidence of their involvement in bonding to the metal ion. For instance, in organotin(IV) complexes of thiosemicarbazones, the disappearance of the ν(S-H) band and a shift in the ν(C=S) band indicate coordination through the sulfur atom in its thiolate form ias.ac.in.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and, where applicable, ¹¹⁹Sn NMR, provides detailed information about the structure of the complexes in solution. For organotin(IV) complexes, the ¹¹⁹Sn NMR chemical shifts are indicative of the coordination number of the tin atom, with distinct ranges for four-, five-, and six-coordinate tin centers nih.gov.
Electronic (UV-Vis) spectroscopy reveals information about the electronic transitions within the complexes and can help in inferring the coordination geometry. For example, the electronic spectra of Schiff base complexes of Cu(II) and Ni(II) derived from 2,4-dihydroxybenzaldehyde have been used to suggest square-planar geometries sbmu.ac.ir.
Table 1: Spectroscopic Data and Coordination Geometry of Representative Metal Complexes with Related Ligands
| Metal Complex Type | Ligand Type | Key Spectroscopic Features | Inferred Coordination Geometry |
|---|---|---|---|
| Palladium(II) | 2-Benzoylpyridine Thiosemicarbazone | Tridentate coordination via N, N, S donors | Square Planar |
| Organotin(IV) | 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone | Coordination through phenoxide-O, azomethine-N, and thiolate-S | Distorted Trigonal Bipyramidal |
| Copper(II) | Schiff base from 2,4-dihydroxybenzaldehyde | d-d transitions in UV-Vis spectra | Square Planar |
Study of Supramolecular Interactions within Metal Complex Structures
In palladium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones, the planar complex units are reported to stack nearly parallel to one another, forming a layered crystal structure nih.gov. This stacking arrangement is a common feature in the solid-state structures of planar metal complexes.
For organotin(IV) complexes, noncovalent interactions such as hydrogen bonding can be significant. In the crystal structure of a trimethyltin(IV) complex, various noncovalent interactions, including stacking and hydrogen bonding, were identified and analyzed using Hirshfeld surface analysis and DFT calculations mdpi.com. These interactions were found to be crucial in determining the molecular packing mdpi.com.
Influence of Metal Coordination on the Biological Activity of this compound Derivatives (e.g., Enhanced Antimicrobial Activity)
Numerous studies on metal complexes of ligands structurally similar to this compound have demonstrated this principle. For instance, transition metal complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde have shown stronger antimicrobial and antifungal activities than the free ligands sbmu.ac.ir. Similarly, organotin(IV) complexes of thiosemicarbazones have displayed better antibacterial activities than the parent ligand ias.ac.in.
The chelation theory suggests that the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor atoms of the ligand. This delocalization of charge increases the lipophilic nature of the complex, which in turn enhances its ability to penetrate the lipid layers of bacterial and fungal cell membranes researchgate.net.
Table 2: Antimicrobial Activity of Ligands and Their Metal Complexes (Examples from Related Systems)
| Ligand/Complex | Organism | Activity Compared to Ligand |
|---|---|---|
| Schiff base from 2,4-dihydroxybenzaldehyde | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas | Metal complexes showed stronger activity |
| 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone | Various bacterial strains | Organotin(IV) complexes showed better activity |
Nitric Oxide (NO) Donating Activity of Specific Metal Complexes
Nitric oxide (NO) is a crucial signaling molecule in various physiological processes, and the development of NO-donating compounds is an active area of research. Metal complexes, particularly those of iron, are known to form stable nitrosyl complexes and can act as NO donors under specific conditions.
While there is no direct information on the NO donating activity of this compound complexes, studies on related systems provide some insights. For example, dinuclear iron nitrosyl complexes have been synthesized and characterized nih.gov. The reactivity of these complexes and their ability to release NO can be influenced by the nature of the supporting ligands. S-nitrosothiols are a well-known class of NO donors, where the NO moiety is attached to a sulfur atom nih.gov. Given that this compound contains a sulfur atom, its metal complexes could potentially be functionalized to incorporate a nitrosothiol group or could interact with NO to form nitrosyl complexes with NO-releasing capabilities. The release of NO from such compounds can be triggered by various stimuli, including light or chemical reductants nih.gov.
Chemical Reactivity and Transformation Pathways of 2,4 Dihydroxy Thiobenzamide
Oxidative Biotransformation Pathways of Thiobenzamide (B147508) Derivatives
The metabolic activation of thiobenzamide and its derivatives is a critical step in their biological activity and is primarily initiated by oxidative processes. nih.govethz.ch These transformations are catalyzed by monooxygenases, such as flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive intermediates. nih.govethz.ch
A key pathway in the bioactivation of thiobenzamides involves sequential S-oxidation. The initial oxidation of the thioamide sulfur atom forms a thiobenzamide S-oxide (sulfine). nih.govethz.ch This intermediate is more reactive than the parent thiobenzamide. nih.gov A second oxidation step leads to the formation of a highly reactive thiobenzamide S,S-dioxide (sulfene). nih.govethz.ch This S,S-dioxide is unstable and is believed to exist in equilibrium with its tautomer, an iminosulfinic acid. nih.gov This iminosulfinic acid is a potent electrophile and is considered a critical intermediate in the covalent modification of biological macromolecules. nih.gov
Table 1: Key Intermediates in the Oxidative Biotransformation of Thiobenzamide
| Intermediate | Structure | Role |
| Thiobenzamide S-oxide | Ph-C(=S=O)-NH2 | First stable oxidative metabolite |
| Thiobenzamide S,S-dioxide | Ph-C(=SO2)-NH2 | Highly reactive electrophilic intermediate |
| Iminosulfinic Acid | Ph-C(=NH)-SO2H | Tautomer of S,S-dioxide, responsible for covalent adduction |
Note: Structures are for the parent thiobenzamide. For 2,4-dihydroxy-thiobenzamide, the phenyl group (Ph) would be substituted with two hydroxyl groups.
S-oxidation is the pivotal event in the metabolic activation of thiobenzamides. nih.govethz.ch The conversion of the relatively inert thiocarbonyl group into highly electrophilic S-oxidized metabolites is a prerequisite for their ability to covalently bind to cellular components. nih.govnih.gov The rate and extent of S-oxidation are influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups, such as the hydroxyl groups in this compound, are known to enhance the toxic potency of thiobenzamides, likely by facilitating the S-oxidation process. nih.gov The enzymatic systems responsible for these oxidations, primarily FMO and CYP, play a crucial role in determining the metabolic fate of these compounds. nih.gov Reactive oxygen species have also been implicated in the microsomal S-oxidation of thiobenzamide. nih.gov
Mechanisms of Covalent Adduction to Biological Macromolecules (excluding physiological consequences)
The reactive intermediates generated through oxidative biotransformation, particularly the iminosulfinic acid, can covalently modify biological macromolecules by acting as acylating agents. nih.gov This covalent binding is a key chemical event that underlies the biological effects of thiobenzamides. nih.govnih.gov
The iminosulfinic acid intermediate can directly react with nucleophilic amine groups present in macromolecules. nih.gov This reaction, termed N-benzimidoylation, results in the formation of a benzimidoyl adduct. nih.gov Primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins and the head group of phosphatidylethanolamine (B1630911) (PE) lipids, are prominent targets for this type of modification. nih.govnih.gov Studies with thiobenzamide have shown that a significant portion of microsomal PE can become modified through this mechanism. nih.govresearchgate.net The formation of these N-benzimidoyl adducts represents a direct covalent linkage between the metabolite and the biological macromolecule. nih.gov
In addition to direct N-benzimidoylation, a second mechanism of covalent adduction involves benzoylation. nih.gov It has been proposed that the iminosulfinic acid intermediate can undergo hydrolysis to form a benzoylating agent, which then reacts with amine nucleophiles. nih.gov This results in the formation of a more stable benzoyl adduct on macromolecules, such as on the lysine side chains of proteins. nih.gov Benzoylation is a chemical reaction where a benzoyl group is introduced into a molecule, typically by replacing a hydrogen atom on an oxygen or nitrogen atom. unacademy.commedcraveonline.com This pathway represents an alternative route for the covalent modification of biological targets by thiobenzamide metabolites. nih.gov
Table 2: Mechanisms of Covalent Adduction by Thiobenzamide Metabolites
| Mechanism | Reactive Intermediate | Adduct Formed | Target Nucleophiles |
| N-Benzimidoylation | Iminosulfinic Acid | Benzimidoyl Adduct | Lysine ε-amino groups, Phosphatidylethanolamine |
| Benzoylation | Hydrolyzed Iminosulfinic Acid | Benzoyl Adduct | Lysine ε-amino groups |
Hydrolytic Stability and Degradation Pathways
The thioamide S-oxides, formed during biotransformation, also exhibit distinct chemical reactivity. For example, thiobenzamide S-oxide can undergo elimination of the sulfur moiety to form benzonitrile under basic conditions. acs.org In acidic conditions, it can be converted to 3,5-diphenyl-1,2,4-thiadiazole. acs.org Furthermore, thiobenzamide S-oxides can be reduced back to the parent thioamide by thiols. acs.org These reactions indicate that the degradation pathways of this compound and its metabolites are complex and dependent on the chemical environment.
Photochemical Reaction Pathways of this compound
The study of the photochemical reactivity of this compound is essential for understanding its stability and transformation in environments exposed to light. While direct and exhaustive research on the specific photochemical pathways of this compound is not extensively documented, plausible reaction pathways can be inferred from the known photoreactivity of its core functional groups: the thioamide moiety and the dihydroxy-substituted aromatic ring. The absorption of ultraviolet (UV) radiation by this compound can populate excited electronic states, leading to a variety of chemical transformations.
Upon UV irradiation, thioamides, the class of compounds to which this compound belongs, are known to undergo several types of photochemical reactions. The presence of the thiocarbonyl group (C=S) is central to this reactivity. This group can absorb UV light, leading to n → π* and π → π* electronic transitions. The resulting excited states are responsible for the subsequent chemical changes. Simple thioamides are often photochemically inert; however, aryl thioamides exhibit significant reactivity.
One of the key photochemical processes for thioamides is photoinduced cis-trans isomerization around the carbon-nitrogen (C–N) bond. This isomerization is efficient and rapid, with thermal relaxation to the more stable isomer being comparatively slow. nih.gov
The photochemical behavior of thioketones, which share the thiocarbonyl functional group, provides further insight. Upon excitation, thioketones can undergo β-insertion reactions to form cyclopropanethiols and are also susceptible to photooxidation. acs.org The reactivity often proceeds from the excited triplet state.
The dihydroxybenzene (resorcinol) moiety in this compound is also expected to influence its photochemical behavior. Phenolic compounds are known to be susceptible to photooxidation, which can lead to the formation of quinone-like structures and other oxidation products.
Based on the reactivity of these related structures, the primary photochemical reaction pathways anticipated for this compound include photooxidation, photoreduction, and photocyclization.
Photooxidation
In the presence of oxygen and UV light, this compound is expected to undergo photooxidation. This can occur at two primary sites: the thioamide group and the dihydroxy-substituted benzene (B151609) ring.
The thioamide moiety can be oxidized to the corresponding amide, 2,4-Dihydroxy-benzamide. This transformation involves the replacement of the sulfur atom with an oxygen atom. Further oxidation could lead to the cleavage of the C-S bond and the formation of sulfonic acid derivatives or complete mineralization to sulfate.
The dihydroxybenzene ring is highly susceptible to oxidation, which can be initiated by photochemically generated reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. This can lead to the formation of hydroxylated and quinone-type derivatives. Prolonged exposure to UV light in an oxygenated environment could result in the opening of the aromatic ring.
| Reactant | Conditions | Major Transformation | Potential Products |
| This compound | UV, O₂ | Oxidation of thioamide | 2,4-Dihydroxy-benzamide |
| This compound | UV, O₂ | Oxidation of aromatic ring | Quinone derivatives, Ring-opened products |
Photoreduction
In the absence of oxygen and in the presence of a suitable hydrogen donor, the photoreduction of the thiocarbonyl group is a plausible pathway. Upon excitation, the thiocarbonyl group in its triplet state can abstract a hydrogen atom from a donor molecule, leading to the formation of a thiol group. This would result in the formation of α-amino-2,4-dihydroxybenzylthiol.
| Reactant | Conditions | Major Transformation | Potential Product |
| This compound | UV, H-donor | Reduction of thiocarbonyl | α-Amino-2,4-dihydroxybenzylthiol |
Photocyclization
Intramolecular photochemical reactions are also conceivable for this compound. The excited thiocarbonyl group can abstract a hydrogen atom from the ortho-hydroxyl group (at the 2-position). This intramolecular hydrogen abstraction would generate a biradical intermediate, which could then undergo cyclization to form a five-membered heterocyclic ring containing sulfur and nitrogen. This would result in the formation of a substituted benzothiazole derivative.
| Reactant | Conditions | Major Transformation | Potential Product |
| This compound | UV | Intramolecular H-abstraction and cyclization | Substituted benzothiazole derivative |
Future Research Directions and Translational Perspectives Academic
Exploration of Novel Synthetic Pathways for Advanced Derivatization
The future of 2,4-Dihydroxy-thiobenzamide research will heavily rely on the development of innovative synthetic methodologies to create a diverse library of advanced derivatives. While traditional synthetic routes have provided valuable initial compounds, exploring novel pathways will be crucial for accessing a wider chemical space and fine-tuning the molecule's properties. researchgate.net
Modern synthetic organic chemistry offers a plethora of tools that can be applied to the this compound scaffold. Techniques such as C-H activation, flow chemistry, and multicomponent reactions can offer more efficient and environmentally friendly routes to novel derivatives. For instance, late-stage functionalization via C-H activation would allow for the direct modification of the aromatic ring, providing access to analogues that are difficult to synthesize using conventional methods.
Furthermore, the development of DNA-compatible synthesis would enable the creation of large DNA-encoded libraries of this compound derivatives. rsc.org This high-throughput approach can significantly accelerate the discovery of new bioactive compounds by allowing for the rapid screening of vast numbers of molecules. The exploration of new sulfurization agents and protocols will also be instrumental in improving the efficiency and substrate scope of thioamide synthesis. mdpi.com
A summary of potential advanced synthetic approaches is presented in the table below:
| Synthetic Approach | Potential Advantage for this compound Derivatization |
| C-H Activation | Enables late-stage functionalization of the aromatic core, providing access to novel analogues. |
| Flow Chemistry | Allows for rapid optimization of reaction conditions, improved safety, and scalability of synthesis. |
| Multicomponent Reactions | Increases synthetic efficiency by forming complex molecules from simple starting materials in a single step. |
| DNA-Encoded Libraries | Facilitates the high-throughput synthesis and screening of a vast number of derivatives. |
Application of Advanced Computational Approaches for Predictive Biological Activity Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for this compound derivatives. taylorandfrancis.com The application of advanced computational approaches will enable the prediction of biological activity, helping to prioritize the synthesis of the most promising compounds and reducing the reliance on extensive and costly experimental screening. emanresearch.org
Quantitative Structure-Activity Relationship (QSAR) modeling will be a key strategy. nih.gov By developing robust QSAR models based on a dataset of this compound analogues with known biological activities, it will be possible to predict the activity of newly designed compounds. sddn.esnih.govsddn.es These models can identify the key molecular descriptors that correlate with a specific biological effect, providing valuable insights for the design of more potent and selective molecules. nih.gov
Molecular docking studies will also play a crucial role in understanding the interactions between this compound derivatives and their biological targets. doaj.org By simulating the binding of these compounds to the active sites of proteins, it is possible to predict their binding affinity and mode of interaction. This information is invaluable for the rational design of new derivatives with improved target engagement. Furthermore, advanced techniques like molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interactions, offering deeper insights into the mechanism of action.
Identification of Unexplored Biological Targets and Mechanistic Pathways (In Vitro)
While initial studies have identified some biological activities of this compound, a vast landscape of potential targets and mechanistic pathways remains to be explored. Future in vitro research should focus on a broader screening of this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.
Given the wide range of pharmacological activities reported for thioamide-containing compounds, including anticancer, antimicrobial, and antiviral effects, it is plausible that this compound may also exhibit such properties. nih.govnih.govtandfonline.com High-throughput screening (HTS) campaigns against various cancer cell lines, pathogenic bacteria, and viruses could reveal new and unexpected biological activities.
Once a promising activity is identified, detailed mechanistic studies will be essential to understand how the compound exerts its effect. This will involve a range of in vitro assays to investigate its impact on cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. For example, if anticancer activity is observed, studies could focus on its effect on key cancer-related proteins like kinases or transcription factors. nih.gov The metabolism of this compound by various microorganisms could also be investigated to understand its biotransformation and potential environmental fate. asm.org
Rational Design of Targeted Derivatives Based on Deep Mechanistic and SAR Insights
The knowledge gained from mechanistic studies and Structure-Activity Relationship (SAR) analyses will be the cornerstone for the rational design of targeted this compound derivatives. drugdesign.orgyoutube.comyoutube.com By understanding the key structural features required for a specific biological activity and the mechanism by which the compound interacts with its target, it will be possible to design new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. tandfonline.com
The principle of SAR is to systematically modify the structure of a lead compound and observe the effect on its biological activity. drugdesign.org For this compound, this would involve modifying the substituents on the aromatic ring, as well as the thioamide functional group itself. The goal is to identify the "pharmacophore," the essential structural elements responsible for the compound's activity.
Once the pharmacophore is identified, deep mechanistic insights can guide the design of derivatives that are more effective. For example, if a compound is found to inhibit a particular enzyme, computational modeling can be used to design analogues that fit more snugly into the enzyme's active site, leading to increased potency. This iterative process of design, synthesis, and biological evaluation is a powerful strategy for optimizing lead compounds and developing clinical candidates.
Interdisciplinary Research Integrating Chemical Synthesis, Advanced Spectroscopy, Computational Biology, and Mechanistic Enzymology
The future success of this compound research will depend on a highly interdisciplinary approach that integrates expertise from various scientific fields. The synergy between chemical synthesis, advanced spectroscopy, computational biology, and mechanistic enzymology will be crucial for a comprehensive understanding of this compound and its therapeutic potential.
Advanced spectroscopic techniques, such as multidimensional NMR, X-ray crystallography, and mass spectrometry, will be essential for the unambiguous characterization of newly synthesized derivatives and for studying their interactions with biological macromolecules. nih.govunizar-csic.esiipseries.orgsouthampton.ac.ukaip.org For instance, co-crystallization of a this compound derivative with its target protein can provide a detailed atomic-level picture of their interaction, which is invaluable for rational drug design.
Computational biology will provide the theoretical framework for interpreting experimental data and for generating new hypotheses. mdpi.com Mechanistic enzymology will be employed to study the detailed kinetic and thermodynamic parameters of the interaction between the compounds and their target enzymes, providing a deeper understanding of their mechanism of inhibition. nih.gov The integration of these diverse disciplines will create a powerful research pipeline, from the design and synthesis of novel compounds to their detailed biological characterization and optimization as potential therapeutic agents.
Q & A
Basic: What are the standard synthetic routes for 2,4-Dihydroxy-thiobenzamide, and how can reaction conditions be optimized for yield?
Answer:
this compound is typically synthesized via thiobenzamide derivatives. A common method involves reacting 2,4-dihydroxybenzoic acid with thionating agents like Lawesson’s reagent or phosphorus pentasulfide under inert conditions. For example, thiobenzamides are often prepared by coupling primary amines with thiobenzoyl chloride derivatives .
Optimization Tips:
- Temperature Control: Maintain temperatures between 80–100°C to avoid side reactions like oxidation.
- Solvent Selection: Use anhydrous DMF or THF to enhance solubility of intermediates.
- Catalysis: Add catalytic amounts of pyridine to neutralize HCl byproducts, improving reaction efficiency.
Yield Improvement: Pilot studies suggest yields >70% are achievable by stepwise addition of reagents and rigorous exclusion of moisture .
Basic: How is the structural characterization of this compound validated experimentally?
Answer:
Key techniques include:
- Spectroscopy:
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular ion (e.g., m/z 183 for C₇H₇NO₂S) .
- Elemental Analysis: Carbon, hydrogen, and sulfur percentages should align with theoretical values (e.g., C: 45.89%, S: 17.49%) .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (0.8–1.2 mg/mL at 25°C). Solubility increases at higher temperatures or in basic aqueous solutions (pH >10) due to deprotonation of hydroxyl groups .
- Stability:
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values varying by >50% across studies) often arise from:
- Assay Variability: Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
- Purity: Confirm compound purity (>95%) via HPLC before testing; impurities like unreacted thiols can skew results .
- Structural Confirmation: Re-validate derivatives using X-ray crystallography (e.g., hydrogen bonding patterns in crystal lattices affect activity) .
Advanced: What computational tools are suitable for predicting the reactivity and regioselectivity of this compound in synthesis?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model reaction pathways. For example, calculate Fukui indices to predict nucleophilic attack sites on the aromatic ring .
- Molecular Dynamics (MD): Simulate solvent effects on thiobenzamide tautomerism (e.g., thione-thiol equilibria in DMSO) .
- Docking Studies: AutoDock Vina can predict binding affinities for biological targets (e.g., enzyme active sites), aiding in rational drug design .
Advanced: How can researchers design experiments to probe the mechanism of thiobenzamide-mediated catalysis or inhibition?
Answer:
- Kinetic Studies: Use stopped-flow spectrophotometry to monitor intermediate formation (e.g., Michaelis-Menten parameters for enzyme inhibition) .
- Isotopic Labeling: Introduce ³⁴S or ¹³C labels to track sulfur or carbon transfer in catalytic cycles .
- Spectroelectrochemistry: Combine cyclic voltammetry with UV-Vis to study redox behavior of the thiocarbonyl group .
Methodological: What analytical strategies are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
Answer:
- LC-MS/MS: Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 183 → 139 (collision energy: 20 eV) .
- Validation Parameters: Ensure linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and recovery (85–115%) via spiked samples .
Methodological: How should researchers address challenges in scaling up this compound synthesis for preclinical studies?
Answer:
- Flow Chemistry: Continuous flow reactors reduce side reactions and improve heat management for multi-gram synthesis .
- Green Chemistry: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
